
2-Iodo-3-nitrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-nitrothiophene is an organic compound with the molecular formula C₄H₂INO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of iodine and nitro functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Iodo-3-nitrothiophene typically involves the iodination and nitration of thiophene derivatives. One common method includes the reaction of thiophene with iodine and nitric acid under controlled conditions. The process involves the following steps :
Iodination: Thiophene is reacted with iodine in the presence of an oxidizing agent such as mercuric oxide to form 2-iodothiophene.
Nitration: The 2-iodothiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Iodo-3-nitrothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions, particularly at the 5-position of the thiophene ring.
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions, forming various substituted thiophenes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-nitrothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitrothiophene largely depends on its chemical reactivity. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical processes. The molecular targets and pathways involved are specific to the reactions it undergoes and the context in which it is used.
Comparison with Similar Compounds
2-Iodo-3-nitrothiophene can be compared with other thiophene derivatives such as:
2-Bromo-3-nitrothiophene: Similar in structure but with a bromine atom instead of iodine, it exhibits different reactivity and physical properties.
2-Iodo-5-nitrothiophene: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
Properties
CAS No. |
57800-78-9 |
|---|---|
Molecular Formula |
C4H2INO2S |
Molecular Weight |
255.04 g/mol |
IUPAC Name |
2-iodo-3-nitrothiophene |
InChI |
InChI=1S/C4H2INO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H |
InChI Key |
OVJYBZSLYUCLIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
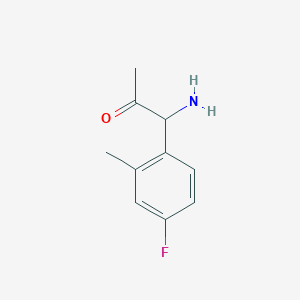
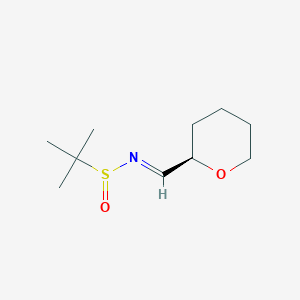
![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
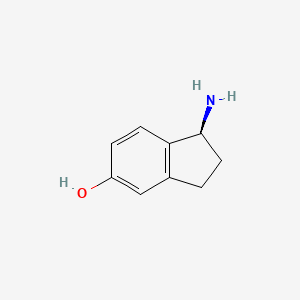
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

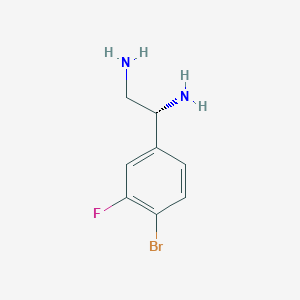
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

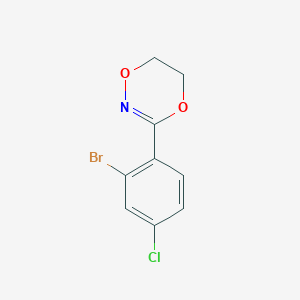
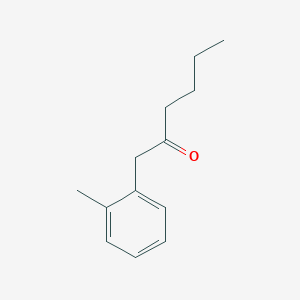
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
